2-Methyl-5-(1-naphthyl)oxazole
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Overview
Description
2-Methyl-5-(1-naphthyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing both oxygen and nitrogen atoms. This particular compound features a naphthyl group attached to the oxazole ring, which imparts unique chemical and physical properties. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(1-naphthyl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, often utilizes flow chemistry techniques. This approach allows for the continuous production of the compound under controlled conditions, enhancing safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(1-naphthyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Scientific Research Applications
2-Methyl-5-(1-naphthyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1-naphthyl)oxazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial properties . The exact molecular pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: 2-Methyl-5-(1-naphthyl)oxazole is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit enhanced biological activities or different reactivity patterns .
Properties
Molecular Formula |
C14H11NO |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methyl-5-naphthalen-1-yl-1,3-oxazole |
InChI |
InChI=1S/C14H11NO/c1-10-15-9-14(16-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3 |
InChI Key |
YDKFRMLTBYQRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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